molecular formula C14H18ClNO2 B2469674 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide CAS No. 1397198-31-0

2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide

Cat. No. B2469674
CAS RN: 1397198-31-0
M. Wt: 267.75
InChI Key: PJKXPTVTPYBCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide, also known as CCMA, is a chemical compound that has been studied for its potential use in the field of medicine. This compound is derived from the chemical structure of acetaminophen, which is a commonly used pain reliever. CCMA has been found to have unique properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. This compound has also been found to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in the body. In cancer cells, this compound has been found to induce apoptosis and inhibit cell growth. Inflammatory cells, this compound has been found to reduce the production of inflammatory molecules such as prostaglandins and cytokines. Additionally, this compound has been found to have analgesic properties, reducing pain sensation in the body.

Advantages and Limitations for Lab Experiments

2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been found to have low toxicity in animal studies, making it a safe compound to use in laboratory experiments. However, there are also limitations to the use of this compound in laboratory experiments. Its mechanism of action is not fully understood, and further research is needed to determine its potential side effects and interactions with other drugs.

Future Directions

There are several future directions for research on 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another potential area of research is the study of this compound's mechanism of action, which could lead to a better understanding of its potential therapeutic uses. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which could lead to its eventual use as a clinical treatment.

Synthesis Methods

The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide involves several steps, including the reaction of 4-hydroxyacetophenone with cyclopentylmethylamine to form an intermediate product. This intermediate is then reacted with thionyl chloride and chloroacetyl chloride to produce the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the product.

Scientific Research Applications

2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease. Additionally, this compound has been found to have analgesic properties, making it a potential alternative to traditional pain relievers such as opioids.

properties

IUPAC Name

2-chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-9-14(18)16(10-11-3-1-2-4-11)12-5-7-13(17)8-6-12/h5-8,11,17H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKXPTVTPYBCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN(C2=CC=C(C=C2)O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.